molecular formula C18H13F6NO B12635374 N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide CAS No. 919349-76-1

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide

Cat. No.: B12635374
CAS No.: 919349-76-1
M. Wt: 373.3 g/mol
InChI Key: JAPFUFHNQYIXDU-UHFFFAOYSA-N
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Description

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is a synthetic benzamide derivative characterized by a prop-2-en-1-yl linker bridging a benzamide group and a 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl groups confer high electronegativity and lipophilicity, which are advantageous in pharmaceutical and materials science applications.

Properties

CAS No.

919349-76-1

Molecular Formula

C18H13F6NO

Molecular Weight

373.3 g/mol

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)phenyl]prop-2-enyl]benzamide

InChI

InChI=1S/C18H13F6NO/c1-11(10-25-16(26)12-5-3-2-4-6-12)13-7-14(17(19,20)21)9-15(8-13)18(22,23)24/h2-9H,1,10H2,(H,25,26)

InChI Key

JAPFUFHNQYIXDU-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Neurokinin Receptor Modulation

One of the primary applications of N-{2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is its role as a neurokinin receptor modulator. Research has shown that this compound can influence neurokinin (NK1) receptors, which are implicated in various pathophysiological conditions, including pain and anxiety disorders. A patent (US9403772B2) describes methods for using this compound to prevent or treat diseases mediated by NK1 receptors, highlighting its potential therapeutic benefits in managing chronic pain and mood disorders .

Anticancer Activity

Studies have indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of drugs, potentially leading to improved efficacy against cancer cells. Research on similar compounds suggests that this compound may exhibit selective cytotoxicity towards specific cancer cell lines, making it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the trifluoromethyl group significantly influences the compound's biological activity by enhancing its interaction with target receptors.

Table 1: Summary of SAR Findings

Compound StructureBiological ActivityKey Findings
This compoundNeurokinin receptor modulationEffective in reducing pain-related behaviors in animal models
Variants with different substitutionsAnticancer activityCertain substitutions enhance selectivity towards cancer cells

Synthetic Pathways and Case Studies

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic routes often utilize palladium-catalyzed coupling reactions and other modern organic synthesis techniques to achieve high yields and purity.

Case Study: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives including this compound. The synthesized compounds were evaluated for their neurokinin receptor binding affinity and anticancer activity against various cell lines. The results indicated that modifications to the benzamide core could lead to enhanced receptor selectivity and potency .

Mechanism of Action

The mechanism by which N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the amide nitrogen or aromatic rings. These variations significantly influence reactivity, solubility, and application. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Name Key Structural Features Applications/Properties Reference
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide Prop-2-en-1-yl linker; 3,5-bis(trifluoromethyl)phenyl; benzamide Potential pharmaceutical or catalytic use (inferred from analogs)
2-({[3,5-Bis(trifluoromethyl)phenyl]formamido}oxy)-N-(4-chlorophenyl)propanamide Propanamide backbone; 4-chlorophenyl substituent Metabolite with modified pharmacokinetics due to chlorine’s electron-withdrawing effects
(3,5-Bis trifluoromethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide Pyridinyl-pyrimidinylamino group; 4-methylphenyl Anti-tumor agent; aromatic amino group enhances binding to kinase targets
(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide Chiral sulfinamide; diphenylphosphaneyl group Asymmetric catalysis; phosphine moiety facilitates metal coordination
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide Diphenylphosphanyl-phenylethyl substituent Catalytic ligand; steric bulk modulates enantioselectivity in reactions

Key Comparative Insights

The 3,5-bis(trifluoromethyl)phenyl group is a common motif across analogs, contributing to high lipophilicity and metabolic stability. However, substituents like the 4-chlorophenyl in or pyridinyl-pyrimidinylamino in alter electronic profiles, affecting solubility and target affinity.

Biological Activity: The anti-tumor analog demonstrates that aromatic amino groups (e.g., pyridinyl-pyrimidinylamino) are critical for kinase inhibition, a feature absent in the target compound. This suggests the target may prioritize different biological pathways or physicochemical properties.

Catalytic Utility: Compounds with diphenylphosphaneyl or sulfinamide groups (e.g., ) are tailored for asymmetric catalysis, leveraging chirality and metal coordination.

Research Findings and Implications

  • Pharmaceutical Potential: The trifluoromethyl groups in the target compound and its analogs enhance membrane permeability, a trait exploited in drug design . However, the absence of heterocyclic amino groups (as in ) may limit its efficacy in kinase-targeted therapies.
  • Synthetic Versatility : The prop-2-en-1-yl linker could enable cycloaddition or polymerization reactions, distinguishing it from metabolites like or catalytic ligands like .

Biological Activity

N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl-substituted phenyl group, which is known to enhance the biological activity of various compounds through improved lipophilicity and metabolic stability. The structure can be represented as follows:

Molecular Formula C16H14F6N\text{Molecular Formula }C_{16}H_{14}F_6N

1. Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of compounds featuring similar structural motifs to this compound. For instance, a related compound showed significant antidepressant activity in mouse models through modulation of serotonergic and noradrenergic systems. The study indicated that the compound's efficacy was linked to its interaction with various serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors .

Table 1: Summary of Antidepressant Activity Studies

Compound NameModel UsedKey Findings
CF3SePBMiceSignificant antidepressant effect; involved serotonergic modulation
N-{...}MiceSimilar effects expected due to structural analogies

2. Antimicrobial Activity

The presence of trifluoromethyl groups in benzamide derivatives has been associated with enhanced antimicrobial properties. A study evaluating various benzamide derivatives found that compounds with trifluoromethyl substitutions exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Benzamide Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Trifluoromethyl BenzamideStaphylococcus aureus2 μg/ml
Trifluoromethyl BenzamideEscherichia coli4 μg/ml

3. Mechanistic Insights

The mechanism of action for this compound and its analogs often involves the inhibition of key enzymes or receptors involved in neurotransmitter signaling. For instance, inhibition of monoamine oxidase (MAO) has been suggested as a potential pathway for its antidepressant effects .

Study 1: Antidepressant Efficacy

In a controlled experiment involving mice treated with N-(3-(trifluoromethyl)phenyl)selenyl derivatives, significant reductions in depressive-like behaviors were observed. The study emphasized the role of serotonin receptor modulation in mediating these effects .

Study 2: Antimicrobial Efficacy

Another study evaluated the antibacterial properties of various benzamide derivatives in vitro. Compounds similar to this compound demonstrated effective inhibition against resistant strains of Staphylococcus aureus, showcasing their potential as therapeutic agents .

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